Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This specific compound features a benzenesulfonamide core with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. The introduction of the methoxy and piperazinyl groups is achieved through a series of nucleophilic substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, methoxybenzene, and piperazine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce new functional groups onto the aromatic ring .
Scientific Research Applications
Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, 4-methyl-: Similar core structure but lacks the methoxy and piperazinyl groups.
N-(2,6-Dimethyl-phenyl)-4-methyl-benzenesulfonamide: Contains additional methyl groups on the phenyl ring.
N-(3,5-Dimethoxy-phenyl)-4-methyl-benzenesulfonamide: Features methoxy groups on the phenyl ring.
Uniqueness
The uniqueness of Benzenesulfonamide, 4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and piperazinyl groups enhances its solubility, reactivity, and potential for biological activity compared to similar compounds .
Properties
Molecular Formula |
C20H27N3O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-methoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O4S/c1-22-10-12-23(13-11-22)19-14-17(8-9-20(19)27-3)28(24,25)21-18-7-5-4-6-16(18)15-26-2/h4-9,14,21H,10-13,15H2,1-3H3 |
InChI Key |
VIRKBZJGXRVGAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3COC)OC |
Origin of Product |
United States |
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